molecular formula C14H15BrO3 B1323819 trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-67-5

trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323819
M. Wt: 311.17 g/mol
InChI Key: UVVMQPBDJHJONA-VHSXEESVSA-N
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Description

“trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H15BrO3. It is used in various chemical reactions and has specific physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentane ring attached to a carboxylic acid group and a bromophenyl group . The molecular weight is 311.17 g/mol .


Physical And Chemical Properties Analysis

This compound has a boiling point of 455.6ºC at 760 mmHg and a density of 1.453g/cm³ . Other physical and chemical properties such as melting point, vapor pressure, and toxicity are not directly available from the search results .

Scientific Research Applications

High-Performance Liquid Chromatographic Methods

A study by Péter and Fülöp (1995) developed a high-performance liquid chromatographic method suitable for the separation of isomers of cyclopentane-1-carboxylic acids, which may have implications for compounds like trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (Péter & Fülöp, 1995).

Conformational Studies

Casanovas et al. (2008) conducted a study using DFT calculations to investigate the conformational preferences of amino cyclopentane carboxylic acid derivatives, which can provide insights into the structural properties of related compounds (Casanovas et al., 2008).

Potential as ACE Inhibitors

A study by Turbanti et al. (1993) explored monoamidic derivatives of cyclopentanedicarboxylic acids for their inhibitory activity against angiotensin-converting enzyme (ACE), which might be relevant for understanding the potential pharmacological activities of trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (Turbanti et al., 1993).

Synthesis and Stereochemistry

Feuerstein et al. (2001) investigated the catalytic systems involving cyclopentane derivatives, which can be relevant for the synthesis and study of the stereochemistry of similar compounds (Feuerstein et al., 2001).

Enantioselective Synthesis

Research by Szakonyi et al. (1998) on the enantioselective synthesis of dihydropyrimidin-4-one enantiomers from amino cyclopentane carboxylic acids provides insights into the stereoselective synthesis methods that could be applied to trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (Szakonyi et al., 1998).

properties

IUPAC Name

(1R,2S)-2-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVMQPBDJHJONA-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151771
Record name rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS RN

733740-67-5
Record name rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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